molecular formula C8H12O B1529712 1-(1-Allyl-cyclopropyl)-ethanone CAS No. 1701759-24-1

1-(1-Allyl-cyclopropyl)-ethanone

Cat. No.: B1529712
CAS No.: 1701759-24-1
M. Wt: 124.18 g/mol
InChI Key: FJAYAAVNSBWLIR-UHFFFAOYSA-N
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Description

1-(1-Allyl-cyclopropyl)-ethanone is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Biological Activity

1-(1-Allyl-cyclopropyl)-ethanone, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C8H12O
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 58074546

Biological Activities

Research has highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antitumor Effects : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cells. This activity is potentially linked to the induction of apoptosis and cell cycle arrest in tumor cells.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those for standard antibiotics .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in a notable decrease in cell viability, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Evaluation : A model using lipopolysaccharide (LPS)-stimulated macrophages showed that pre-treatment with this compound significantly reduced the production of TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Properties

IUPAC Name

1-(1-prop-2-enylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-4-8(5-6-8)7(2)9/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYAAVNSBWLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.